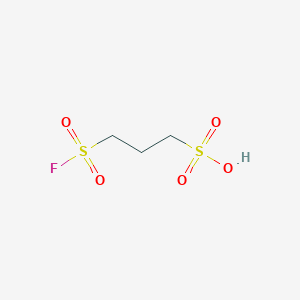
3-Sulfopropane-1-sulfonyl fluoride
Overview
Description
3-Sulfopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803571-16-5 . It is a powder form substance and has a molecular weight of 224.66 .
Synthesis Analysis
A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis
The IUPAC name of this compound is 3-(chlorosulfonyl)propane-1-sulfonyl fluoride . The InChI code is 1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 224.66 .Scientific Research Applications
Synthesis and Environmental Applications
3-Sulfopropane-1-sulfonyl fluoride is a compound that can be synthesized through various chemical processes, contributing to the field of synthetic chemistry and its environmental applications. A notable method involves the electrochemical oxidative coupling of thiols and potassium fluoride, presenting an environmentally benign approach to prepare sulfonyl fluorides. This method avoids the need for additional oxidants or catalysts, displaying broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Furthermore, sulfonyl fluorides serve as critical intermediates in the synthesis of lithium sulfonates, which have potential applications as electrolytes for lithium batteries (Toulgoat et al., 2007).
Advancements in Chemical Biology and Molecular Pharmacology
Recent research highlights the role of sulfonyl fluorides, including derivatives of this compound, as reactive probes in chemical biology and molecular pharmacology. A study introduced a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, which is suitable for modifying natural products, amino acids, peptides, and drugs (Ruting Xu et al., 2019). This advancement enables the creation of sulfonyl fluoride compound libraries with significant structural diversity, further diversifying the SO2F-containing products for pharmaceutical applications.
Environmental Degradation and Monitoring
A study on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling demonstrated the potential of mechanochemical methods to achieve nearly complete destruction of these persistent compounds, using potassium hydroxide as a co-milling reagent (Zhang et al., 2013). This research provides a foundation for environmentally sound disposal of PFC wastes, contributing to the broader understanding and mitigation of environmental pollutants.
Synthetic Methodologies and Applications
The development of synthetic methodologies for sulfonyl fluorides, including this compound derivatives, has been a focus of research due to their widespread applications in chemistry and drug discovery. Techniques such as radical fluorosulfonylation offer new pathways for accessing alkenyl sulfonyl fluorides from alkenes, expanding the toolkit for synthesizing these compounds with potential biological activities (Nie et al., 2021).
Mechanism of Action
Target of Action
3-Sulfopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications due to their balance of reactivity and stability .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As an electrophilic warhead, it can engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and transformations with click-like reactivity .
Biochemical Pathways
Sulfonyl fluorides in general have been reported to have diverse applications in the development of new synthetic methods . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Sulfonyl fluorides are known to have bactericidal effects . They have been reported to have the ability to kill bacteria such as Bacillus subtilis and lactic acid bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability-reactivity balance makes it attractive for applications under physiological conditions . .
Safety and Hazards
The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Sulfopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of various substrates . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the sulfonation process. This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit glycolysis, a critical metabolic pathway, by interacting with key enzymes involved in the process. This inhibition leads to changes in cellular energy production and can affect cell growth and proliferation. Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and adverse effects . Studies have shown that high doses of this compound can cause toxicity and adverse effects, including changes in bone histopathology and locomotor activity in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonation The compound interacts with sulfotransferases, which catalyze the transfer of sulfonate groups to substrates This interaction affects the overall metabolic flux and can influence the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
3-fluorosulfonylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



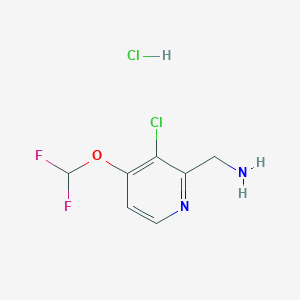
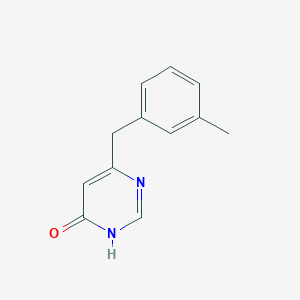
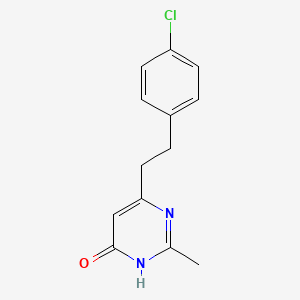



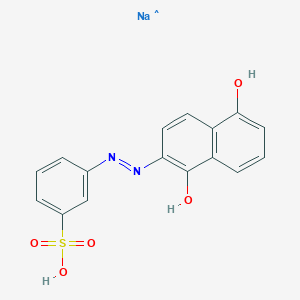
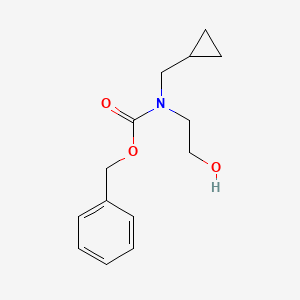
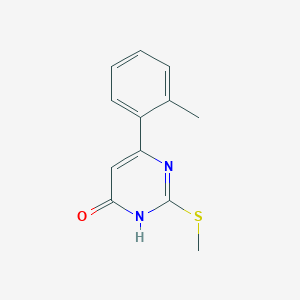


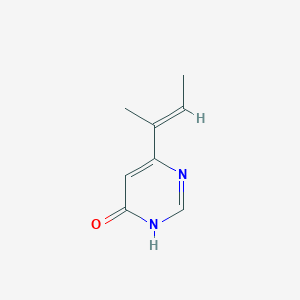
![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)
